Cas no 30381-98-7 (1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1))
![1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1) structure](https://it.kuujia.com/scimg/cas/30381-98-7x500.png)
30381-98-7 structure
Nome del prodotto:1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1)
1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1)
- 1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,a
- W-110778
- (Perfluorooctanesulfonamide N-ethyl-N-2-hydroxyethyl)ammonium phosphate esters-rm 507
- EINECS 250-166-5
- Bis(N-ethyl-2-perfluorooctylsulfonaminoethyl)phosphate, ammonium salt
- NS00111956
- A820347
- Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate
- ammonium bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl] phosphate
- 1-Octanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ammonium salt (1:1)
- azanium bis[2-[ethyl-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecakis(fluoranyl)octylsulfonyl]amino]ethyl] phosphate
- 1-Octanesulfonamide, N,N'-(phosphinicobis(oxy-2,1-ethanediyl))bis(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ammonium salt
- DTXSID90880252
- 30381-98-7
- Ammonium bis(N-ethyl-2-perfluorooctylsulfonaminoethyl)phosphate
- Ammonium bis[2-[nethyl(neptadecafluorooctane)sulphonylamino]ethyl]phosphate
- N,N'-((Hydroxyphosphinylidene)bis(oxy-2,1-ethanediyl))bis(N-ethylheptadecafluoro-1-octanesulfonamide), ammonium salt
- 1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ammonium salt
-
- Inchi: InChI=1S/C24H19F34N2O8PS2.H3N/c1-3-59(70(63,64)23(55,56)19(45,46)15(37,38)11(29,30)9(25,26)13(33,34)17(41,42)21(49,50)51)5-7-67-69(61,62)68-8-6-60(4-2)71(65,66)24(57,58)20(47,48)16(39,40)12(31,32)10(27,28)14(35,36)18(43,44)22(52,53)54;/h3-8H2,1-2H3,(H,61,62);1H3
- Chiave InChI: QHCFFPIOMPVULC-UHFFFAOYSA-N
- Sorrisi: [NH4+].O=P(OCCN(S(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(=O)=O)CC)([O-])OCCN(S(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(=O)=O)CC
Proprietà calcolate
- Massa esatta: 1221.004
- Massa monoisotopica: 1221.004
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 44
- Conta atomi pesanti: 72
- Conta legami ruotabili: 26
- Complessità: 2000
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 151Ų
Proprietà sperimentali
- Punto di ebollizione: 580.3°C at 760 mmHg
- Punto di infiammabilità: 304.8°C
1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1) Letteratura correlata
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
30381-98-7 (1-Octanesulfonamide,N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-,ammonium salt (1:1)) Prodotti correlati
- 2877629-00-8(6-chloro-2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)quinoxaline)
- 924741-89-9(2-({3-(2-fluorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)methylpyridine)
- 1298086-18-6(Ertugliflozin Tetraacetate)
- 1256820-01-5(2-chloro-1-(5-chloro-2-methoxypyridin-4-yl)ethan-1-one)
- 420101-60-6(1-(2-(2-Ethoxyphenoxy)ethyl)piperidine)
- 446299-79-2(6-(benzyl(Methyl)aMino)-5-Methylpyridin-3-ylboronic acid)
- 1025396-01-3(3-{[4-(dimethylamino)phenyl]amino}-1-(prop-2-en-1-yl)pyrrolidine-2,5-dione)
- 1263413-86-0(6-(bromomethyl)-2,3-dihydropyridazin-3-one)
- 2110851-15-3(4-ethyl-1-methyl-3-(3-methylcyclobutyl)-1H-pyrazol-5-amine)
- 166023-30-9((S)-tert-Butyl 3-amino-5-methylhexanoate)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
